Methyl 5-bromo-3-methoxy-2-nitrobenzoate

Description

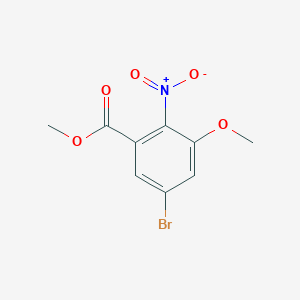

Methyl 5-bromo-3-methoxy-2-nitrobenzoate (CAS# 67657-90-3) is a substituted benzoate ester with the molecular formula C₉H₈BrNO₅ and a molecular weight of 290.07 g/mol . The compound features a bromine atom at position 5, a methoxy group at position 3, and a nitro group at position 2 on the aromatic ring.

Properties

IUPAC Name |

methyl 5-bromo-3-methoxy-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO5/c1-15-7-4-5(10)3-6(9(12)16-2)8(7)11(13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWLUNKRDRBKKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1[N+](=O)[O-])C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-methoxy-2-nitrobenzoate typically involves a multi-step process:

Bromination: The bromine atom is introduced via bromination, using bromine or a bromine-containing reagent.

Methoxylation: The methoxy group is added through a methoxylation reaction, often using methanol and a suitable catalyst.

Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of various substituted benzoates.

Reduction: Formation of Methyl 5-bromo-3-methoxy-2-aminobenzoate.

Oxidation: Formation of Methyl 5-bromo-3-methoxy-2-carboxybenzoate.

Scientific Research Applications

Methyl 5-bromo-3-methoxy-2-nitrobenzoate is used in several scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and inhibition.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with methyl 5-bromo-3-methoxy-2-nitrobenzoate, differing primarily in substituent type, position, or absence of functional groups. A comparative analysis is presented below:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS# | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|---|

| This compound | 67657-90-3 | C₉H₈BrNO₅ | 290.07 | 5-Br, 3-OCH₃, 2-NO₂ |

| Methyl 4-bromo-3-hydroxybenzoate | 106291-80-9 | C₈H₇BrO₃ | 231.05 | 4-Br, 3-OH |

| Methyl 5-methoxy-2-nitrobenzoate | 2327-45-9 | C₉H₉NO₅ | 211.17 | 5-OCH₃, 2-NO₂ |

| Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate | 164161-49-3 | C₁₆H₁₄NO₆ | 316.29 | 5-OBz (benzyloxy), 4-OCH₃, 2-NO₂ |

Electronic and Steric Effects

- Bromine vs. In contrast, methyl 4-bromo-3-hydroxybenzoate (CAS#106291-80-9) lacks a nitro group, making it less electron-deficient and more prone to oxidation due to the phenolic -OH group .

- Nitro Group Influence : The nitro group at position 2 in the main compound enhances electron withdrawal, stabilizing negative charges in intermediates during nucleophilic substitution reactions. This contrasts with methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate (CAS#164161-49-3), where the benzyloxy group introduces additional steric hindrance and lipophilicity .

Physicochemical Properties

- Solubility: The bromine and nitro groups in the main compound likely reduce aqueous solubility compared to non-halogenated analogs like methyl 5-methoxy-2-nitrobenzoate.

- Thermal Stability: Brominated aromatic compounds generally exhibit higher melting points due to increased molecular weight and halogen-induced intermolecular forces. This compound (290.07 g/mol) is heavier than its non-brominated counterpart (211.17 g/mol), suggesting higher thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.